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Compound of Interest

Compound Name: Barium phenolsulfonate

Cat. No.: B15350539 Get Quote

Disclaimer: As of the latest literature review, a complete, publicly available crystal structure

analysis for barium phenolsulfonate, including detailed crystallographic data such as unit cell

parameters and atomic coordinates, has not been found. This guide, therefore, provides a

comprehensive overview of the methodologies and a hypothetical workflow for the synthesis

and crystal structure determination of barium p-phenolsulfonate based on established

principles of chemical synthesis and single-crystal X-ray crystallography.

Introduction
Barium phenolsulfonate is an organometallic salt with potential applications as an

intermediate in the manufacturing of pharmaceuticals and dyestuffs. Understanding its three-

dimensional atomic arrangement is crucial for predicting its physicochemical properties,

stability, and potential biological interactions. X-ray crystallography stands as the definitive

method for elucidating the precise crystal structure of a compound, providing insights into bond

lengths, bond angles, and intermolecular interactions. This document outlines the theoretical

and practical steps required for a comprehensive crystal structure analysis of barium p-

phenolsulfonate.

Known Properties of Barium p-Phenolsulfonate
While a full crystal structure is not available, some properties of barium p-phenolsulfonate have

been documented.
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Property Value

Chemical Name Barium p-phenolsulfonate

Molecular Formula C₁₂H₁₀BaO₈S₂

Molecular Weight 483.66 g/mol

Form Monohydrate, powder

Solubility Soluble in water; slightly soluble in alcohol

Experimental Protocols
This section details the proposed methodologies for the synthesis, crystallization, and crystal

structure determination of barium p-phenolsulfonate.

The synthesis of barium p-phenolsulfonate can be approached by first producing p-

phenolsulfonic acid followed by its reaction with a suitable barium salt.

Materials:

Phenol (C₆H₅OH)

Concentrated Sulfuric Acid (H₂SO₄)

Barium Hydroxide Octahydrate (Ba(OH)₂·8H₂O) or Barium Carbonate (BaCO₃)

Deionized Water

Ethanol

Procedure:

Sulfonation of Phenol: To a flask equipped with a stirrer and thermometer, add 94 g of

phenol. Slowly add 98 g of concentrated sulfuric acid while stirring and maintaining the

temperature at 100°C. Continue heating and stirring for two hours to produce p-

phenolsulfonic acid.
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Neutralization and Salt Formation: Allow the reaction mixture to cool. Dilute the resulting p-

phenolsulfonic acid with deionized water. Slowly add a stoichiometric amount of barium

hydroxide octahydrate or barium carbonate in small portions until the solution reaches a

neutral pH (approximately 7.0). The reaction with barium carbonate will produce carbon

dioxide gas.

Isolation of Barium Phenolsulfonate: The resulting solution contains barium p-

phenolsulfonate. The salt can be isolated by removing the water through evaporation under

reduced pressure. The crude product can then be purified by recrystallization.

Producing a high-quality single crystal is the most critical and often the most challenging step in

crystal structure analysis.

Method: Slow Evaporation

Prepare a Saturated Solution: Dissolve the synthesized barium p-phenolsulfonate powder in

a minimal amount of hot deionized water or a water/ethanol mixture to create a saturated

solution.

Filter the Solution: While hot, filter the solution through a pre-warmed funnel with filter paper

to remove any insoluble impurities.

Slow Cooling and Evaporation: Cover the container of the filtrate with a watch glass or

parafilm with a few small perforations to allow for slow evaporation. Let the solution cool to

room temperature undisturbed.

Crystal Growth: Over several days to weeks, as the solvent slowly evaporates, crystals of

barium p-phenolsulfonate should form. The slow rate of evaporation is crucial for the growth

of large, well-ordered single crystals suitable for X-ray diffraction.

Instrumentation:

Single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo

Kα or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS).

Procedure:
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Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected

under a microscope and mounted on a goniometer head using a cryoloop or a glass fiber

with a minimal amount of adhesive.

Data Collection: The mounted crystal is placed in the X-ray beam and cooled to a low

temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are

collected as the crystal is rotated through a range of angles.

Data Processing: The collected diffraction data are processed to determine the unit cell

parameters, crystal system, and space group. The intensities of the reflections are integrated

and corrected for various experimental factors.

Structure Solution and Refinement: The crystal structure is solved using direct methods or

Patterson methods to obtain an initial model of the atomic positions. This model is then

refined against the experimental data to improve the accuracy of the atomic coordinates,

thermal parameters, and other structural details. The final refined structure is validated using

various crystallographic metrics.

Logical Workflow for Crystal Structure Analysis
The following diagram illustrates the logical workflow from synthesis to final crystal structure

determination.
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Caption: Workflow for Barium Phenolsulfonate Crystal Structure Analysis.
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Conclusion
While the specific crystal structure of barium phenolsulfonate remains to be experimentally

determined and published, the methodologies outlined in this guide provide a robust framework

for its analysis. The successful application of these protocols would yield valuable data for

researchers in materials science, chemistry, and drug development, enabling a deeper

understanding of this compound's properties and potential applications.

To cite this document: BenchChem. [Technical Guide: Crystal Structure Analysis of Barium
Phenolsulfonate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15350539#barium-phenolsulfonate-crystal-structure-
analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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